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Compound of Interest

Compound Name: 2-Bromo-1H-imidazole

Cat. No.: B103750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Bromo-1H-imidazole
derivatives against other imidazole-based compounds, focusing on their potential as anticancer

and antimicrobial agents. The information presented is collated from various preclinical studies

to offer a comprehensive overview of their efficacy, supported by experimental data and

detailed methodologies.

Anticancer Activity: A Comparative In Vitro Analysis
2-Bromo-1H-imidazole derivatives have emerged as a promising class of compounds in

oncology research. Their cytotoxic effects are often attributed to the inhibition of key signaling

pathways crucial for cancer cell proliferation and survival. The introduction of a bromine atom at

the second position of the imidazole ring can significantly influence the molecule's biological

activity.

Comparative Cytotoxicity Data (IC50, µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

various imidazole derivatives against different cancer cell lines. This data, gathered from

multiple studies, allows for a comparative assessment of their potency.
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Compound/Alt
ernative

Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

2-Bromo-

substituted

Imidazole

Derivative

(Generic)

SMMC-7721

(Hepatoma),

SW480 (Colon),

MCF-7 (Breast),

HL-60

(Leukemia)

Potent activity

reported, more

active than

cisplatin in some

cases.[1]

Cisplatin Varies by cell line

Imidazole

Derivative 3a
A549 (Lung) 5.988 ± 0.12 - -

Imidazole

Derivative 4d
MCF-7 (Breast) 39.0[2] - -

Imidazole

Derivative 4d

MDA-MB-231

(Breast)
35.1[2] - -

1-methyl-4,5-

diphenyl-1H-

imidazole

derivative 58a-c

HT-29 (Colon),

MCF-7 (Breast)
Active - -

Imidazole-

oxadiazole

hybrid 1

MCF-7 (Breast) 3.02[3] Erlotinib -

Imidazole-

oxadiazole

hybrid 1

HepG2 (Liver)
Promising

activity[3]
Erlotinib -

Imidazole-

oxadiazole

hybrid 1

A549 (Lung)
Promising

activity[3]
Erlotinib -

Imidazole-

pyridine hybrid

24

HeP2 (Cervical) 7.96[3] Doxorubicin -

Imidazole-

pyridine hybrid

HCT-116 (Colon) 12.51[3] Doxorubicin -
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24

Imidazole-

triazolopyrazine

hybrid 10

MDA-MB-436

(Breast)

0.0019 ±

0.0005[3]
Olaparib 0.0432

Imidazole-

oxazole hybrid

53

PC3 (Prostate) 0.023[3] - -

Imidazole-

oxazole hybrid

53

A549 (Lung) 0.045[3] - -

Imidazole-

oxazole hybrid

53

MCF-7 (Breast) 0.99[3] - -

Imidazole-

oxazole hybrid

53

A2780 (Ovarian) 0.13[3] - -

Note: The data presented is for various imidazole derivatives and may not be directly

comparable due to different experimental conditions across studies. However, it provides a

valuable snapshot of the potential of this class of compounds.

Antimicrobial Activity: A Comparative In Vitro
Analysis
Bromo-substituted imidazole derivatives have also demonstrated significant potential as

antimicrobial agents. The bromine substitution can enhance the lipophilicity and electronic

properties of the molecule, potentially leading to improved penetration of microbial cell

membranes and interaction with molecular targets.

Comparative Antimicrobial Susceptibility Data (MIC,
µg/mL)
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The table below presents the Minimum Inhibitory Concentration (MIC) values of various

imidazole derivatives against a range of microbial pathogens.
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Compound/Alt
ernative

Microorganism MIC (µg/mL)
Reference
Compound

MIC (µg/mL)

2-(5-Bromo-1H-

indol-3-yl)-6,7-

dimethyl-1H-

benzo[d]imidazol

e (3aq)

Candida albicans 3.9[4] - -

Indolylbenzo[d]i

midazole 3ao

and 3aq

Staphylococci < 1[4] - -

Indolylbenzo[d]i

midazole 3aa

and 3ad

Staphylococci 3.9–7.8[4] - -

2-(1H-indol-3-

yl)-1-methyl-1H-

benzo[d]imidazol

e (3ag)

Mycobacterium

smegmatis
3.9[4] - -

2-(1H-indol-3-

yl)-1-methyl-1H-

benzo[d]imidazol

e (3ag)

Candida albicans 3.9[4] - -

N-substituted

imidazole 2-

aldoximes

Gram-positive

and Gram-

negative bacteria

12.5–50.0 Gentamicin Varies by strain

Quaternary

imidazolium salts

Gram-positive

and Gram-

negative bacteria

6.25–50.0 Gentamicin Varies by strain

5-

nitroimidazole/1,

3,4-oxadiazole

hybrids 62e, 62h,

62i

E. coli 4.9–17 - -
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5-

nitroimidazole/py

rrole hybrids 2a-

d

S. aureus 20–40 Ceftriaxone 4

5-

nitroimidazole/py

rrole hybrids 2a-f

E. coli 40–70 Ceftriaxone 0.1

Note: The MIC values are indicative of the potency of the compounds under specific laboratory

conditions and may vary.

Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings.

Below are protocols for the key in vitro assays cited in this guide.

MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.

Materials:

Cancer cell line of interest

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum

(FBS)

2-Bromo-1H-imidazole derivatives and reference compounds

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader
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Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a

vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the

formation of formazan crystals by viable cells.

Solubilization: Remove the medium and add the solubilization solution to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the IC50 value.

Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth)

2-Bromo-1H-imidazole derivatives and reference antibiotics

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:
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Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth

medium in the wells of a 96-well plate.

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to

a 0.5 McFarland standard.

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no

compound) and a sterility control (no inoculum).

Incubation: Incubate the plates at an appropriate temperature and duration for the specific

microorganism.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action
Imidazole derivatives exert their biological effects through various mechanisms, often involving

the modulation of critical signaling pathways. While the precise pathways affected by 2-Bromo-
1H-imidazole derivatives are still under extensive investigation, related imidazole compounds

are known to target pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling

cascade.
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Caption: Potential inhibition of the EGFR signaling pathway by 2-Bromo-1H-imidazole
derivatives.

The diagram above illustrates a simplified model of the EGFR signaling pathway and a

potential point of intervention for 2-Bromo-1H-imidazole derivatives. Inhibition of EGFR can

block downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR

pathways, which are critical for cancer cell growth and survival.

Experimental Workflow Visualization
The general workflow for the in vitro validation of the biological activity of 2-Bromo-1H-
imidazole derivatives is depicted below.
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Caption: General experimental workflow for the validation of 2-Bromo-1H-imidazole
derivatives.

This workflow outlines the key stages from the chemical synthesis and purification of the

compounds to their biological evaluation and the elucidation of their mechanism of action,
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culminating in the identification of lead candidates for further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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